
4-Ethyl-5-fluoro-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-5-fluoro-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine is a chemical compound with the molecular formula C10H13F2N3 . Its average mass is 213.227 Da and its mono-isotopic mass is 213.107758 Da .
Molecular Structure Analysis
The InChI string for 4-Ethyl-5-fluoro-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine isInChI=1S/C10H13F2N3/c1-2-8-9(12)10(14-6-13-8)15-4-7(3-11)5-15/h6-7H,2-5H2,1H3 . Its canonical SMILES representation is CCC1=C(C(=NC=N1)N2CC(C2)CF)F .
Wissenschaftliche Forschungsanwendungen
Biological Significance in Medicinal Chemistry
Pyrimidine derivatives, like 4-Ethyl-5-fluoro-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine, hold a unique place in medicinal chemistry due to their significant roles in biological processes. For instance, Muralidharan et al. (2019) synthesized novel pyrimidine derivatives exhibiting potent anti-inflammatory and analgesic activities. The nature of the substituents on the pyrimidine ring greatly influenced these activities, highlighting the compound's medicinal potential (Muralidharan, S. James Raja, & Asha Deepti, 2019).
Biotransformation and Metabolic Fate
Lindgren et al. (2013) studied the biotransformation of pyrimidine derivatives, including reactions like N-oxidation and conversion to pyrimidone and pyrimidine-2,4-dione. This research provides valuable insights into the metabolic fate of such compounds in various biological systems (A. Lindgren et al., 2013).
Antimicrobial and Antifungal Properties
Tiwari et al. (2018) reported the synthesis of pyrimidine-chromone coupled derivatives, demonstrating significant antimicrobial and antifungal activities. These findings suggest potential applications of pyrimidine derivatives in developing new antimicrobial agents (S. Tiwari et al., 2018).
Nonlinear Optical (NLO) Applications
Hussain et al. (2020) explored the applications of pyrimidine derivatives in nonlinear optics (NLO). They conducted a comparative analysis of various derivatives, revealing their significant NLO character, which could be beneficial for optoelectronic and high-tech applications (A. Hussain et al., 2020).
Eigenschaften
IUPAC Name |
4-ethyl-5-fluoro-6-[3-(fluoromethyl)azetidin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N3/c1-2-8-9(12)10(14-6-13-8)15-4-7(3-11)5-15/h6-7H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNFQWCUKUUYHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CC(C2)CF)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-5-fluoro-6-[3-(fluoromethyl)azetidin-1-yl]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-Chloro-3-(trifluoromethyl)phenyl]sulfonylpyrrolidine](/img/structure/B2381543.png)
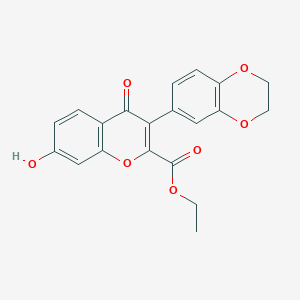
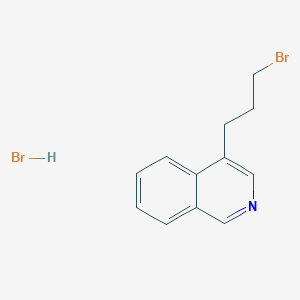

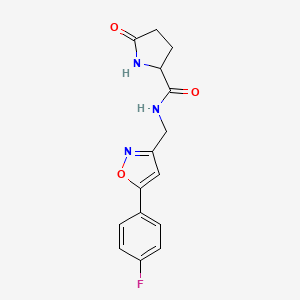
![N'-{(E)-[2-(4-bromo-2-fluorophenoxy)phenyl]methylidene}-3,4,5-trimethoxybenzenecarbohydrazide](/img/structure/B2381556.png)

![(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2381558.png)
![Ethyl 6-methyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2381559.png)

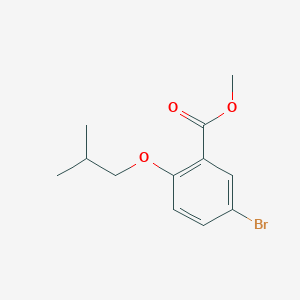
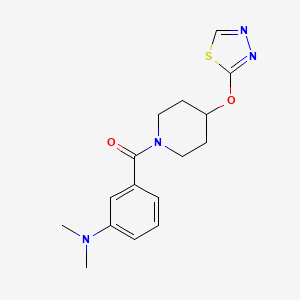
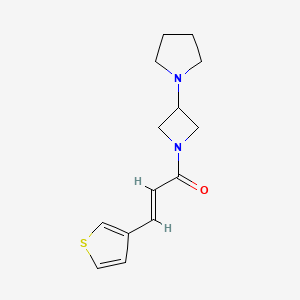
![2,5-difluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2381566.png)